

An In-Depth Technical Guide on 2-Ethylbutyl Carbonochloridate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Ethylbutyl carbonochloridate*

Cat. No.: B570733

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available solubility data, physicochemical properties, and a generalized experimental protocol for determining the solubility of **2-Ethylbutyl carbonochloridate** (CAS: 58906-64-2). Due to the compound's nature as a reactive chemical intermediate, specific quantitative solubility data is not extensively published. This guide consolidates qualitative information from available literature and outlines a standard methodology for its empirical determination.

Physicochemical Properties and Qualitative Solubility

2-Ethylbutyl carbonochloridate, also known as 2-ethylbutyl chloroformate, is a colorless liquid primarily used in organic synthesis.^{[1][2]} Its reactivity is dominated by the chloroformate functional group, which makes it a highly reactive acylating agent susceptible to nucleophilic attack.^[2] This inherent reactivity is crucial to understanding its solubility characteristics.

Qualitative Solubility Summary:

- Organic Solvents: It is reported to be generally soluble in organic solvents.^[1] By analogy with similar short-chain alkyl chloroformates, it is expected to be miscible with common organic solvents such as acetone, chloroform, toluene, and tetrahydrofuran (THF).^[3]

- Water: **2-Ethylbutyl carbonochloridate** does not dissolve in water but instead reacts with it. [1][4] This hydrolysis reaction can be vigorous and yields hydrochloric acid and 2-ethylbutanol, precluding the possibility of a stable aqueous solution.[1]

Data Presentation: Key Physicochemical Properties

The following table summarizes the key physical and chemical properties of **2-Ethylbutyl carbonochloridate**, which are essential for handling, storage, and experimental design.

Property	Value	Reference
CAS Number	58906-64-2	[1][5]
Molecular Formula	C ₇ H ₁₃ ClO ₂	[1][5]
Molecular Weight	164.63 g/mol	[1][5]
Appearance	Colorless Liquid	[1][6]
Density	~1.033 g/cm ³ at 25 °C	[1]
Boiling Point	~67 °C at 13 Torr	[1]
IUPAC Name	2-ethylbutyl carbonochloridate	[5]

Experimental Protocol for Solubility Determination

While specific published protocols for determining the solubility of **2-Ethylbutyl carbonochloridate** are unavailable, a standard gravimetric method for liquid solutes in organic solvents can be adapted. This protocol requires strict anhydrous conditions due to the compound's reactivity with water.

Objective: To determine the solubility of **2-Ethylbutyl carbonochloridate** in a given anhydrous organic solvent at a specified temperature.

Materials:

- 2-Ethylbutyl carbonochloridate** (purity ≥98%)
- Anhydrous organic solvent (e.g., toluene, THF, dichloromethane)

- Oven-dried glassware (vials, graduated cylinders, volumetric flasks)
- Inert gas supply (Nitrogen or Argon)
- Magnetic stirrer and stir bars
- Thermostatically controlled water bath or heating mantle
- Analytical balance (± 0.0001 g)
- Syringes and needles

Methodology:

- Preparation: All glassware must be rigorously dried in an oven at $>120^\circ\text{C}$ overnight and cooled in a desiccator under an inert atmosphere. All solvents must be anhydrous.
- Solvent Addition: In a flame-dried, tared vial, add a precise volume (e.g., 10.0 mL) of the chosen anhydrous organic solvent under an inert atmosphere. Record the mass of the solvent.
- Saturated Solution Preparation: Place the vial in a thermostatically controlled bath set to the desired temperature (e.g., 25°C). Begin gentle stirring.
- Titration: Using a syringe, add small, known volumes of **2-Ethylbutyl carbonochloride** to the solvent. After each addition, allow the solution to equilibrate. Continue adding the solute until a slight, persistent cloudiness or the formation of a second phase (undissolved liquid) is observed, indicating saturation.
- Equilibration: Allow the saturated solution to stir at a constant temperature for a minimum of 2 hours to ensure equilibrium is reached.
- Sampling and Analysis:
 - Stop stirring and allow any undissolved material to settle.
 - Carefully extract a known volume (e.g., 1.00 mL) of the clear, saturated supernatant using a syringe.

- Transfer the aliquot to a pre-weighed (tared) vial.
- Weigh the vial containing the aliquot to determine the total mass of the solution sample.
- Solvent Evaporation: Gently evaporate the solvent from the sample vial under a stream of inert gas or using a rotary evaporator. The reactive nature of the compound means care must be taken to avoid decomposition.
- Mass Determination: Once the solvent is fully removed, re-weigh the vial to determine the mass of the residual **2-Ethylbutyl carbonochloridate**.
- Calculation: Calculate the solubility using the formula: Solubility (g/100 mL) = (Mass of solute / Volume of aliquot) * 100

Safety Precautions:

- **2-Ethylbutyl carbonochloridate** is toxic and corrosive.[5] It causes severe skin burns and eye damage.[5]
- All manipulations must be performed in a well-ventilated fume hood.[1]
- Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene), is mandatory.[1]
- Avoid contact with water and moisture to prevent the release of HCl gas.[1][4]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of solubility as described in the protocol.

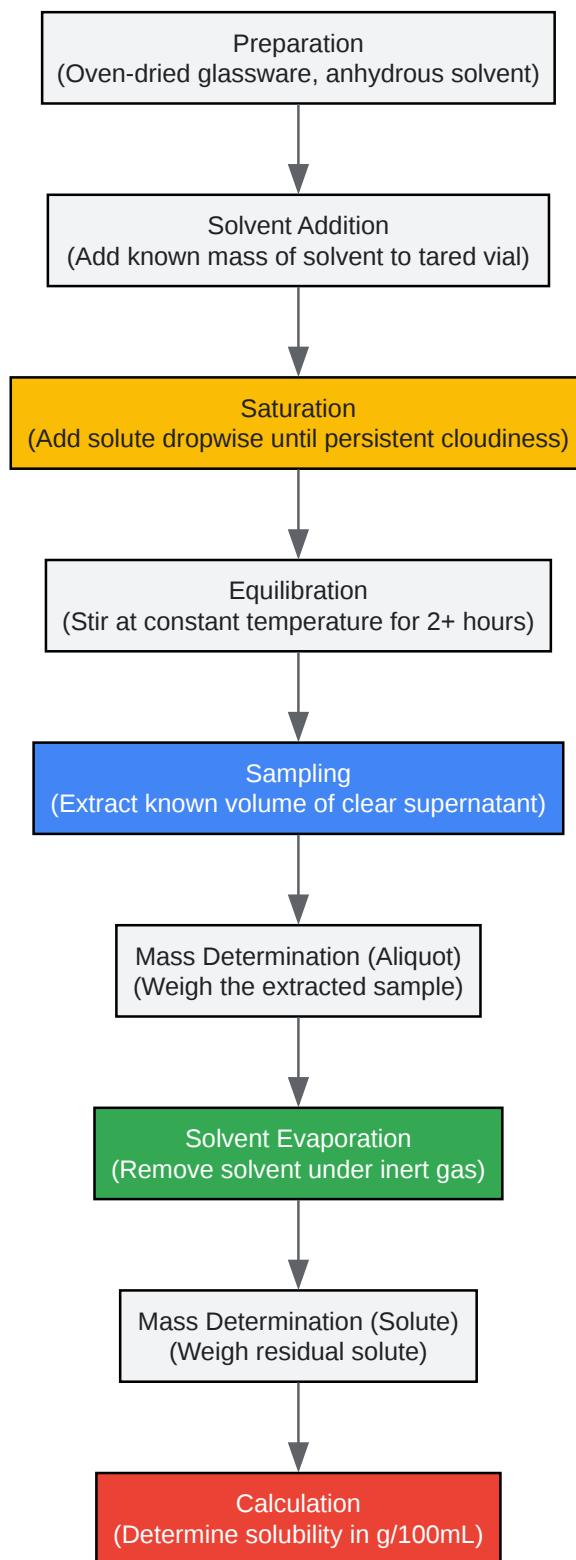


Diagram 1: Generalized Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Diagram 1: Generalized Workflow for Solubility Determination

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. framochem.com [framochem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 2-Ethylbutyl carbonochloridate | C7H13ClO2 | CID 54412042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide on 2-Ethylbutyl Carbonochloridate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b570733#2-ethylbutyl-carbonochloridate-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com